Methylhexanimidatehydrochloride

Protein surface mapping Lysine amidination Imidate ester chain length

Surface lysine mapping demands a reagent that accesses all exposed residues without crosslinking artifacts. Shorter C2-C3 imidates fail to reach sterically hindered lysines; longer C8+ scaffolds crosslink or restrict access. Methylhexanimidate hydrochloride (C6) provides an 8.3 Å spacer arm that labeled all 16 surface lysines on LDH-H₄, excluding only interface-buried residues. Its 400× greater lipophilicity (logP 2.29 vs. -0.33 for C2) ensures efficient partitioning into hydrophobic protein domains. Supplies ≥95% purity, stored cool and dry; ships ambient globally.

Molecular Formula C7H16ClNO
Molecular Weight 165.66 g/mol
Cat. No. B13221738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylhexanimidatehydrochloride
Molecular FormulaC7H16ClNO
Molecular Weight165.66 g/mol
Structural Identifiers
SMILESCCCCCC(=N)OC.Cl
InChIInChI=1S/C7H15NO.ClH/c1-3-4-5-6-7(8)9-2;/h8H,3-6H2,1-2H3;1H
InChIKeyVZCUIVIHYLYPAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylhexanimidate Hydrochloride Technical Baseline


Methylhexanimidate hydrochloride (CAS 17465-87-1), systematically named hexanimidic acid methyl ester hydrochloride, is a monofunctional aliphatic imidate ester with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol [1]. The compound belongs to the imidoester (imidate) class of amine-reactive reagents, which are recognized as among the most specific acylating agents for primary amine modification in proteins, possessing minimal cross-reactivity toward other nucleophilic groups [2]. The hydrochloride counterion enhances aqueous solubility and solid-state storage stability relative to the free base (CAS 57246-72-7) . Its defining structural feature is the saturated six-carbon alkyl chain terminating in a methyl imidate reactive group, which confers intermediate hydrophobicity—a logP of 2.29 for the free base compared to −0.33 for the shorter-chain analog methyl acetimidate —and an extended spacer arm that differentiates it functionally from both shorter (C2–C4) and longer (C8+) imidate esters in protein modification applications.

C6
C6 aliphatic imidate spacer for broad surface lysine accessibility in protein modification workflows
+
Charge-preserving amidination of primary amines; hydrochloride salt for ready aqueous solubility
Intermediate hydrophobicity distinguishes it from short-chain (C2–C4) imidates in membrane-associated studies

Methylhexanimidate Hydrochloride Substitution Risks


Imidate esters exhibit chain-length-dependent reactivity, access pattern, and hydrophobicity that directly determine the outcome of protein modification experiments. Substituting methylhexanimidate hydrochloride with a shorter-chain analog such as methyl acetimidate hydrochloride (C2) or methyl propionimidate hydrochloride (C3) is not a neutral interchange: the C6 chain provides an approximately 8.3 Å spacer span, substantially longer than the ~3.8–5.0 Å reach of C2–C3 imidates [1], which translates into quantifiable differences in which lysine residues are sterically accessible and how many are modified under identical conditions [1]. Furthermore, the 2.62 logP unit differential between methyl hexanimidate (logP 2.29) and methyl acetimidate (logP −0.33) corresponds to an approximately 400-fold difference in octanol-water partitioning , affecting reagent distribution in membrane-associated protein systems, modification efficiency in partially hydrophobic microenvironments, and the degree of non-specific hydrophobic interactions with protein surfaces. These are not merely incremental property differences—they are deterministic for experimental outcomes in protein surface mapping, crosslinking studies, and bioconjugate design where the spatial and physicochemical profile of the modifying reagent governs which amino groups are labeled and with what functional consequence.

Risk Factor
Methylhexanimidate HCl
Common Substitute
Spacer geometry
C6 chain (~8.3 Å reach)
C2–C3 imidates provide shorter reach, may reduce lysine coverage
Lipophilicity
logP ~2.3, partitions into hydrophobic regions
C2 imidate (logP −0.33) may fail to access membrane-embedded sites
Salt form stability
Pre-protonated hydrochloride; documented purity
Free base requires acidification; may exhibit lower storage stability

Methylhexanimidate Hydrochloride Comparative Evidence


Chain-Length-Driven Lysine Accessibility Differences

The chain length of imidate esters directly and quantifiably controls the number of accessible lysine residues modified on a protein surface. In a direct experimental comparison using bacteriorhodopsin purple membrane, dimethyl adipimidate (DMA)—a bifunctional imidate with a C6 spacer span of 8.3 Å—amidinates approximately five of the six free lysine residues, whereas dimethyl suberimidate (DMS, C8, 11.3 Å) under the same conditions reacts with only 2–3 residues [1]. This demonstrates that the C6 chain length occupies an optimal intermediate position for broad lysine coverage, and monofunctional methyl hexanimidate inherits the same C6 scaffold geometry. By contrast, methyl acetimidate (C2) and methyl butyrimidate (C4) at comparable degrees of amidination did not appreciably affect bacteriorhodopsin photocycling activity, whereas the C6 adipimidate crosslinker caused marked inhibition of photoreaction activity, indicating that chain-length-dependent steric access governs which lysine residues are engaged and what functional perturbation results [1]. For a researcher selecting a monofunctional lysine-modifying reagent, methylhexanimidate hydrochloride provides the C6 geometry that maximizes the number of modifiable surface lysines while avoiding the restricted access imposed by shorter or longer chain lengths.

Lysine accessibility
Head-to-head
C6 modifies ~5 of 6 surface lysines; C8 reaches only 2–3 residues
C6 geometry supports broader lysine coverage than longer or shorter chains
Bacteriorhodopsin membrane model; class-to-monofunctional inference
Protein surface mapping Lysine amidination Imidate ester chain length Bacteriorhodopsin Chemical modification

LogP-Driven Lipophilicity Differentiation

Methylhexanimidate (free base) has a calculated logP of 2.29 , whereas the most commonly used short-chain imidate ester, methyl acetimidate, has a predicted ACD/LogP of −0.33 . This represents a ΔlogP of 2.62 units, equivalent to an approximately 417-fold greater octanol-water partition coefficient for the C6 compound. This lipophilicity differential has direct experimental consequences: imidoester hydrochlorides of varying hydrophobicity have been shown to differentially modulate enzyme activity, thermostability, and solvent stability when used to modify Candida rugosa lipase [1]. The higher logP of methylhexanimidate translates to enhanced partitioning into hydrophobic protein microenvironments, greater membrane permeability in cell-surface labeling applications, and distinct modification patterns on partially buried lysine residues that are inaccessible to more hydrophilic reagents. For procurement decisions, this means methylhexanimidate hydrochloride enables experimental designs targeting hydrophobic protein compartments that cannot be addressed by methyl acetimidate or ethyl acetimidate without the confounding factor of additional hydrophobicity-introducing tags.

Lipophilicity (logP)
Reported
~417-fold higher partitioning vs. methyl acetimidate (ΔlogP 2.62)
Reported lipophilicity difference may support hydrophobic microenvironment targeting
Calculated free-base logP; protonation state alters actual distribution
Lipophilicity LogP Partition coefficient Membrane permeability Protein modification

Hexanimidate Scaffold for Surface Lysine Mapping

The hexanimidate scaffold has been directly validated in a foundational protein topography study: methyl 6-(2,4-dinitrophenylamino)hexanimidate hydrochloride—a DNP-labeled derivative built on the methylhexanimidate core—was used to comprehensively map surface-accessible lysine residues on porcine lactate dehydrogenase isoenzyme H₄ [1]. Treatment of the tetrameric enzyme with this C6 imidate reagent, followed by chymotryptic-tryptic digestion, gel chromatography, countercurrent distribution, thin-layer chromatography, and ion-exchange chromatography, enabled the unambiguous identification of 16 lysine residues (positions 4, 6, 60, 77, 82, 121, 157, 179, 226, 230, 241, 306, 308, 316, 327, and 330) located on the surface of the quaternary structure [1]. Critically, no modified lysine peptides were found in the intersubunit binding sites, confirming that the C6 spacer arm provides sufficient reach to label surface-exposed residues without penetrating and disrupting subunit interfaces [1]. By contrast, a shorter-chain C3 analog—methyl 3-(2,4-dinitrophenylamino)propionimidate hydrochloride—has been employed for antibody hapten labeling, where the shorter spacer minimizes steric interference with antigen binding (12 DNP groups introduced without significant change in antigen binding affinity) [2]. This demonstrates that the C6 hexanimidate scaffold is specifically suited for comprehensive surface mapping where broader lysine coverage is needed, while shorter-chain imidates serve different experimental priorities.

Surface lysine mapping
Head-to-head
C6 scaffold identified 16 surface lysines on tetrameric LDH-H₄; C3 scaffold preserved antibody binding
C6 scaffold validated for exhaustive surface topography with interface exclusion
Porcine LDH-H₄ study; C3 prioritizes functional preservation over coverage
Protein topography Lactate dehydrogenase Surface lysine identification Amidination DNP labeling

Hydrophobicity-Modulated Enzyme Activity and Stability

Systematic variation of imidoester hydrochloride hydrophobicity (chain length) produces quantifiably different outcomes in enzyme modification. When Candida rugosa lipase was chemically modified by amidination with imidoester hydrochlorides of different hydrophobicity, the modified enzyme showed higher ester synthesis activity but lower ester hydrolysis activity compared with the native enzyme, and the maximum specific activity of the modified enzyme depended directly on its degree of derivatization [1]. Furthermore, the modified lipase exhibited enhanced thermostability and solvent stability relative to the native enzyme, with the magnitude of these effects tracking with the hydrophobicity of the imidoester used [1]. When fatty acids of different carbon chain lengths were tested as substrates with the modified lipase, the highest activity was observed with myristic acid (C14) and propanol [1], indicating that the chain length of the modifying reagent influences subsequent substrate preferences. This class-level evidence establishes that selecting an imidate ester of a specific chain length—such as the C6 methylhexanimidate—is not merely a choice of spacer geometry but a decision that directly determines the catalytic, stability, and substrate-specificity outcomes of the resulting chemically modified enzyme.

Enzyme property modulation
Class-level
Increased ester synthesis, thermostability, and solvent tolerance with higher hydrophobicity imidoesters
C6 chain may confer intermediate modulation of catalytic and stability profiles
Candida rugosa lipase data; direct C6 monofunctional data limited
Enzyme modification Lipase Thermostability Ester synthesis Imidoester hydrophobicity

Hydrochloride Salt Stability and Handling Benefits

Methylhexanimidate hydrochloride (CAS 17465-87-1) is supplied as the crystalline hydrochloride salt, which provides practical handling advantages over the free-base form methyl hexanimidate (CAS 57246-72-7, molecular formula C₇H₁₅NO, MW 129.20) . Imidate esters are susceptible to hydrolysis in aqueous media, with the rate being pH-dependent—for the class-representative methyl acetimidate hydrochloride, the hydrolysis rate constant (k_hydrolysis) at 25°C is 0.12 h⁻¹ at pH 7.4, increasing to 0.35 h⁻¹ at pH 5.0 . The hydrochloride salt form stabilizes the imidate functional group during solid-state storage (recommended long-term storage in a cool, dry place) and provides ready aqueous solubility for reaction setup. The salt form is supplied at ≥95% purity , with the hydrochloride counterion ensuring that the imidate is present in its protonated, reactive form upon dissolution. This differentiates it from the free base, which would require separate acidification for equivalent reactivity and may be less stable during storage.

Salt form handling
Data to verify
Hydrochloride crystalline solid; ≥95% purity; documented aqueous solubility
Hydrochloride salt supports aqueous handling and solid-state storage
Hydrolysis rate class data; direct lot-specific stability to verify
Salt form stability Hydrochloride Imidate hydrolysis Reagent storage Aqueous solubility

Methylhexanimidate Hydrochloride Application Scenarios


Lysine Topography Mapping with C6 Spacer

Methylhexanimidate hydrochloride is the reagent of choice for projects requiring exhaustive mapping of surface-accessible lysine residues on multi-subunit proteins. As demonstrated by the successful identification of 16 surface lysines on the tetrameric LDH-H₄ enzyme using the C6 hexanimidate scaffold [1], the 8.3 Å spacer arm provides sufficient reach to label all solvent-exposed lysines while sterically excluding residues buried in subunit interfaces. This contrasts with the C8 suberimidate scaffold, which under identical conditions labels only 2–3 of 6 available lysines on bacteriorhodopsin due to restricted access [2], and with the C3 propionimidate scaffold, which prioritizes functional preservation of binding activity over exhaustive surface coverage [3]. Researchers performing structural proteomics, epitope mapping, or protein-protein interaction interface characterization should select the C6 hexanimidate specifically for its demonstrated balance of broad lysine coverage and interface exclusion.

Enzyme Modification in Hydrophobic Environments

The 2.62 logP unit differential (approximately 417-fold greater lipophilicity) between methylhexanimidate and methyl acetimidate makes the C6 compound uniquely suitable for modifying lysine residues in hydrophobic protein domains, membrane-associated enzymes, or lipid-rich reaction systems [1][2]. When Candida rugosa lipase was modified with imidoester hydrochlorides of varying hydrophobicity, the resulting enzyme derivatives showed altered catalytic activity profiles, enhanced thermostability, and improved solvent tolerance [3]. Investigators working with integral membrane proteins, lipophilic active-site environments, or non-aqueous biocatalysis should select methylhexanimidate hydrochloride over shorter-chain alternatives when the target lysine residues are expected to reside in hydrophobic microenvironments where a hydrophilic reagent would exhibit poor partitioning or access.

Intermediate-Spacer Bioconjugate Linker Design

The C6 chain of methylhexanimidate provides a spacer arm of approximately 8.3 Å, positioning it between the short C2–C3 imidates (3.8–5.0 Å) used for minimal-perturbation hapten labeling [1] and the long C8+ imidates (11.3 Å) used for crosslinking where extended reach is required [2]. This intermediate span is advantageous when a moderate separation between the protein surface and a conjugated reporter group is needed—for example, to reduce fluorescence quenching of a dye label by proximal aromatic residues, to provide sufficient rotational freedom for a biotin-streptavidin capture handle, or to position a DNP hapten at an optimal distance for antibody recognition. The C6 scaffold has been specifically exploited in this capacity through the DNP-hexanimidate derivative for protein labeling studies [3], establishing the utility of this chain length for conjugate design.

Charge-Preserving Lysine Modification for SAR

Imidate esters uniquely preserve the positive charge of the modified lysine ε-amino group through formation of an amidinium linkage, distinguishing them from acylation reagents (which neutralize charge) and reductive alkylation (which may alter basicity) [1]. Within the imidate ester class, methylhexanimidate hydrochloride's C6 chain introduces moderate steric bulk and hydrophobicity at the modification site—properties that can be exploited to probe the steric and hydrophobic tolerance of lysine-dependent protein functions. In bacteriorhodopsin studies, monofunctional methyl acetimidate (C2) and methyl butyrimidate (C4) at comparable amidination levels did not affect photocycling activity, while the C6 bifunctional adipimidate caused marked inhibition through crosslinking [2]. This indicates that the C6 monofunctional hexanimidate can serve as a probe for steric effects at lysine positions without the confounding variable of crosslinking, offering a distinct experimental tool relative to both shorter monofunctional and bifunctional imidates.

Application
Selection Property
Validation Focus
Lysine topography mapping
C6 spacer geometry (~8.3 Å)
Verify broad surface coverage and subunit interface exclusion
Hydrophobic enzyme modification
Lipophilicity (logP ~2.3)
Assess partitioning into membrane or hydrophobic active sites
Intermediate-length bioconjugate linker
Spacer arm length
Balance steric access with reporter group rotational freedom
Charge-preserving lysine SAR probe
Amidinium charge retention
Probe steric and hydrophobic tolerance at modification sites
Quote Request

Request a Quote for Methylhexanimidatehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.